![molecular formula C23H24N4O3 B6535594 1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-2-phenoxyethan-1-one CAS No. 1021256-47-2](/img/structure/B6535594.png)
1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-2-phenoxyethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-2-phenoxyethan-1-one, or 1-PEP, is a heterocyclic compound containing both a pyridazine and a piperazine ring. It is a relatively new compound, first synthesized in 2017, and has been studied for its potential applications in the fields of medicine and biochemistry.
Aplicaciones Científicas De Investigación
1-PEP has been studied for its potential applications in the fields of medicine and biochemistry. In particular, it has been studied for its potential as a drug for the treatment of various diseases, such as cancer, diabetes, and Alzheimer’s disease. It has also been studied for its potential as an antioxidant and anti-inflammatory agent.
Mecanismo De Acción
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter that is important for cognitive functions .
Mode of Action
The compound interacts with AChE and BChE by inhibiting their activity . This inhibition increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . The compound with the best AChE activity was found to show competitive inhibition .
Biochemical Pathways
The inhibition of AChE and BChE affects the cholinergic pathway. By inhibiting these enzymes, the compound prevents the breakdown of acetylcholine, leading to an increase in its concentration . This results in enhanced cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease where there is a decrease in cholinergic transmission .
Pharmacokinetics
The compound’s ability to inhibit ache and bche suggests that it can cross the blood-brain barrier and exert its effects in the central nervous system .
Result of Action
The result of the compound’s action is an increase in acetylcholine levels due to the inhibition of AChE and BChE . This leads to enhanced cholinergic transmission, which can help improve cognitive functions in conditions like Alzheimer’s disease .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-PEP has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize, making it readily available for use in research. Additionally, 1-PEP has been shown to be relatively stable in solution, making it suitable for use in a variety of experiments. However, 1-PEP is also relatively insoluble in water, making it difficult to use in experiments that require large amounts of the compound.
Direcciones Futuras
1-PEP has many potential applications in medicine and biochemistry, and further research is needed to fully understand its effects and potential therapeutic uses. Possible future directions for research include the development of more efficient synthesis methods, further investigation into its mechanism of action, and studies of its effects in animal models of various diseases. Additionally, further research is needed to determine the safety and efficacy of 1-PEP for use in humans.
Métodos De Síntesis
1-PEP is synthesized through the reaction of 2-methoxyphenylpyridazin-3-yl piperazine (MPP) with phenoxyethan-1-one (PE). In the first step of the reaction, the MPP reacts with PE to form an intermediate product, 1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-2-phenoxyethan-1-ol (1-PEP-OH). This intermediate product then undergoes a dehydration reaction, forming 1-PEP. The entire reaction is catalyzed by an acid, such as hydrochloric acid or sulfuric acid.
Propiedades
IUPAC Name |
1-[4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl]-2-phenoxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-29-21-10-6-5-9-19(21)20-11-12-22(25-24-20)26-13-15-27(16-14-26)23(28)17-30-18-7-3-2-4-8-18/h2-12H,13-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FETBXSLVBRHDHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C(=O)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.